molecular formula C4H9K4NO8P2 B12772005 Ethylamine, N,N-bis(hydroxymethyl)-1,1-diphosphono-, potassium salt CAS No. 73384-96-0

Ethylamine, N,N-bis(hydroxymethyl)-1,1-diphosphono-, potassium salt

Cat. No.: B12772005
CAS No.: 73384-96-0
M. Wt: 417.46 g/mol
InChI Key: SSHIFRAZZFLEHI-UHFFFAOYSA-J
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Description

Ethylamine, N,N-bis(hydroxymethyl)-1,1-diphosphono-, potassium salt is a chemical compound with significant applications in various fields. It is known for its unique structure, which includes ethylamine, hydroxymethyl groups, and diphosphono groups, all bonded to a potassium salt. This compound is often used in scientific research and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethylamine, N,N-bis(hydroxymethyl)-1,1-diphosphono-, potassium salt typically involves the reaction of ethylamine with formaldehyde and phosphorous acid under controlled conditions. The reaction is carried out in an aqueous medium, and potassium hydroxide is added to neutralize the reaction mixture, resulting in the formation of the potassium salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous stirring and precise temperature control to ensure high yield and purity. The reaction mixture is then subjected to filtration and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethylamine, N,N-bis(hydroxymethyl)-1,1-diphosphono-, potassium salt undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler amines.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce simpler amines.

Scientific Research Applications

Ethylamine, N,N-bis(hydroxymethyl)-1,1-diphosphono-, potassium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is used in biochemical assays and as a stabilizing agent for enzymes and proteins.

    Industry: The compound is used in the production of detergents, water treatment chemicals, and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of Ethylamine, N,N-bis(hydroxymethyl)-1,1-diphosphono-, potassium salt involves its ability to chelate metal ions and interact with various molecular targets. The diphosphono groups can bind to metal ions, forming stable complexes. This property is particularly useful in applications such as water treatment and as a corrosion inhibitor. Additionally, the compound can interact with enzymes and proteins, stabilizing their structure and function.

Comparison with Similar Compounds

Ethylamine, N,N-bis(hydroxymethyl)-1,1-diphosphono-, potassium salt can be compared with other similar compounds such as:

    N,N-Bis(2-hydroxyethyl)ethylenediamine: This compound also contains hydroxymethyl groups and is used in similar applications, but it lacks the diphosphono groups.

    Trisodium dicarboxymethyl alaninate: This compound is another chelating agent with similar applications in water treatment and industrial processes.

The uniqueness of this compound lies in its combination of ethylamine, hydroxymethyl, and diphosphono groups, which provide it with distinct chemical properties and a wide range of applications.

Properties

CAS No.

73384-96-0

Molecular Formula

C4H9K4NO8P2

Molecular Weight

417.46 g/mol

IUPAC Name

tetrapotassium;[1,1-diphosphonatoethyl(hydroxymethyl)amino]methanol

InChI

InChI=1S/C4H13NO8P2.4K/c1-4(14(8,9)10,15(11,12)13)5(2-6)3-7;;;;/h6-7H,2-3H2,1H3,(H2,8,9,10)(H2,11,12,13);;;;/q;4*+1/p-4

InChI Key

SSHIFRAZZFLEHI-UHFFFAOYSA-J

Canonical SMILES

CC(N(CO)CO)(P(=O)([O-])[O-])P(=O)([O-])[O-].[K+].[K+].[K+].[K+]

Origin of Product

United States

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